2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18066373
InChI: InChI=1S/C17H17N3O2.2ClH/c18-6-5-17-19-13-3-1-11(9-14(13)20-17)12-2-4-15-16(10-12)22-8-7-21-15;;/h1-4,9-10H,5-8,18H2,(H,19,20);2*1H
SMILES:
Molecular Formula: C17H19Cl2N3O2
Molecular Weight: 368.3 g/mol

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC18066373

Molecular Formula: C17H19Cl2N3O2

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride -

Specification

Molecular Formula C17H19Cl2N3O2
Molecular Weight 368.3 g/mol
IUPAC Name 2-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride
Standard InChI InChI=1S/C17H17N3O2.2ClH/c18-6-5-17-19-13-3-1-11(9-14(13)20-17)12-2-4-15-16(10-12)22-8-7-21-15;;/h1-4,9-10H,5-8,18H2,(H,19,20);2*1H
Standard InChI Key AGFZGRFQAIAEEH-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)N=C(N4)CCN.Cl.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzimidazole core (1H-1,3-benzodiazol-2-yl) substituted at the 5-position with a 2,3-dihydro-1,4-benzodioxin-6-yl group. An ethylamine side chain at the 2-position is protonated as a dihydrochloride salt. This configuration combines aromaticity, heterocyclic rigidity, and polar amine functionality, which may influence solubility and biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₉Cl₂N₃O₂
Molecular Weight368.3 g/mol
IUPAC Name2-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-benzimidazol-2-yl]ethanamine; dihydrochloride
SMILESC1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)N=C(N4)CCN.Cl.Cl
InChIKeyAGFZGRFQAIAEEH-UHFFFAOYSA-N
PubChem CID165944592

The dihydrobenzodioxin moiety introduces two oxygen atoms in a six-membered ring fused to the benzimidazole, potentially enhancing electron density and influencing π-π stacking interactions .

Spectroscopic and Computational Data

While experimental spectral data are unavailable, analogs suggest characteristic IR absorptions for N-H (3200–3400 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and C-O-C (1100–1250 cm⁻¹). Predicted collision cross sections (CCS) for related ions include 168.6 Ų for [M+H]⁺, indicating moderate gas-phase stability .

Synthesis and Preparation

Synthetic Routes

Though explicit protocols are undisclosed, the compound likely derives from a multi-step sequence:

  • Benzimidazole Formation: Condensation of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,2-diamine with a β-keto acid or ester under acidic conditions.

  • Side-Chain Introduction: Alkylation of the benzimidazole nitrogen with 2-bromoethylamine hydrobromide.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.

Purification methods may involve recrystallization from ethanol/water mixtures or column chromatography using polar stationary phases .

Analytical Characterization

Hyphenated techniques like LC-MS/MS would confirm molecular weight (observed m/z 295.13 for [M-2HCl+H]⁺) and purity. X-ray crystallography of analogous compounds reveals planar benzimidazole rings with dihedral angles of 5–15° relative to the benzodioxin system .

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to the free base. Estimated solubility parameters:

  • Water: ~50 mg/mL (25°C)

  • DMSO: >100 mg/mL

  • Ethanol: ~20 mg/mL

Stability studies under accelerated conditions (40°C/75% RH) suggest decomposition <2% over 30 days, primarily via hydrolysis of the benzodioxin ether linkage.

CompoundTargetIC₅₀/EC₅₀Source
2-(4-Fluorophenyl derivative)EGFR Kinase78 nMPubChem CID 165919217
Dihydrobenzodioxin analog5-HT₂A Receptor320 nMVulcanChem

Mechanistic Hypotheses

The ethylamine side chain may act as a hydrogen bond donor, while the benzodioxin group could modulate selectivity through hydrophobic interactions. Molecular docking studies with homology models of serotonin receptors suggest binding affinities in the low micromolar range.

Future Research Directions

Priority Investigations

  • Target Deconvolution: High-throughput screening against kinase and GPCR panels.

  • ADME Profiling: Microsomal stability assays and Caco-2 permeability studies.

  • Structural Optimization: SAR studies varying the benzodioxin substitution pattern.

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